molecular formula C6H6N2O B1351031 3,5-Dimethylisoxazole-4-carbonitrile CAS No. 31301-46-9

3,5-Dimethylisoxazole-4-carbonitrile

Cat. No. B1351031
CAS RN: 31301-46-9
M. Wt: 122.12 g/mol
InChI Key: NBLIVFMKDQOTHN-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carbonitrile (DMIC) is an organic compound that has a wide range of applications in the scientific research field. It is an isoxazole derivative, a type of heterocyclic compound that consists of a five-membered ring with two nitrogen atoms. DMIC has a unique chemical structure that makes it an important tool for scientists in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Photoisomerization Studies

Research involving 3,5-dimethylisoxazole-4-carbonitrile has contributed to understanding photoisomerization processes. A study by Nunes et al. (2013) utilized 3,5-dimethylisoxazole in low-temperature matrix isolation experiments coupled with infrared spectroscopy to observe its photochemistry under UV laser irradiation. The study captured and characterized a nitrile ylide intermediate, providing insights into isoxazole-oxazole photoisomerization mechanisms, which are crucial for understanding the behavior of similar compounds under light exposure (Nunes, Reva, & Fausto, 2013).

Computational and Spectroscopic Analysis

Kavitha and Velraj (2016) conducted a detailed density functional theory (DFT) study on 3,5-dimethylisoxazole and its chloromethyl derivative. The research included vibrational analysis, electronic properties, and reactivity descriptors, offering a comprehensive computational perspective on these compounds. This type of analysis aids in the understanding of the physical and chemical properties of isoxazole derivatives, which is essential for their application in various scientific fields (Kavitha & Velraj, 2016).

Bromodomain Ligands

Hewings et al. (2011) identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, showing its potential as a competitive inhibitor for bromodomain interactions. This discovery has significant implications for developing drugs with antiproliferative and anti-inflammatory properties, as bromodomains play a crucial role in reading the histone-acetylation code involved in gene transcription regulation (Hewings et al., 2011).

Pyrolysis Studies

Another study by Nunes et al. (2011) focused on the pyrolysis of isoxazoles, including the 3,5-dimethyl derivative. The research provided insights into the formation of primary products and the role of vinylnitrene intermediates in rearrangement processes. Such studies are fundamental for understanding the thermal behavior and stability of isoxazole compounds, which can be applied in material science and synthetic chemistry (Nunes, Reva, Pinho e Melo, Fausto, Šolomek, & Bally, 2011).

Biochemical Analysis

Biochemical Properties

3,5-Dimethylisoxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly as an acetyl-lysine bioisostere. It interacts with bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. These interactions are crucial for the regulation of gene expression and chromatin remodeling. The compound displaces acetylated histone-mimicking peptides from bromodomains, thereby inhibiting their function .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting bromodomain-containing proteins such as BRD2 and BRD4. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s impact on these pathways can result in antiproliferative and anti-inflammatory effects, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the acetyl-lysine recognition sites of bromodomains. This binding prevents the interaction of bromodomains with acetylated lysine residues on histones, thereby inhibiting the downstream signaling pathways that regulate gene expression. The compound’s ability to displace acetylated histone-mimicking peptides from bromodomains is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over timeStudies have shown that the compound can maintain its inhibitory effects on bromodomains over extended periods, but its stability and degradation in different experimental conditions need to be thoroughly examined .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits antiproliferative and anti-inflammatory properties without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage for therapeutic applications is crucial to minimize potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular distribution of the compound can help elucidate its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-4-6(3-7)5(2)9-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIVFMKDQOTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379836
Record name 3,5-Dimethyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31301-46-9
Record name 3,5-Dimethyl-4-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31301-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-carbonitrile
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